molecular formula C12H20BN B14519252 N-Phenyl-1,1-di(propan-2-yl)boranamine CAS No. 62824-76-4

N-Phenyl-1,1-di(propan-2-yl)boranamine

Cat. No.: B14519252
CAS No.: 62824-76-4
M. Wt: 189.11 g/mol
InChI Key: HIRISLYEFLKLDM-UHFFFAOYSA-N
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Description

Diisopropyl{(phenyl)amino}borane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique reactivity and versatility, making it a valuable reagent in various chemical transformations. The presence of both diisopropyl and phenyl groups attached to the borane core imparts distinct chemical properties that are exploited in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl{(phenyl)amino}borane can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with phenylboronic acid under anhydrous conditions. The reaction typically requires a catalyst, such as lithium borohydride, to facilitate the formation of the desired product . Another method involves the use of diisopropylamine and phenylborane in the presence of a palladium catalyst, which promotes the borylation of aryl bromides to generate arylboronic acids .

Industrial Production Methods

In an industrial setting, the production of diisopropyl{(phenyl)amino}borane often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also emphasizes the importance of maintaining anhydrous conditions to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl{(phenyl)amino}borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with diisopropyl{(phenyl)amino}borane include lithium borohydride, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dichloromethane . Reaction conditions often involve maintaining anhydrous environments and controlling temperature to optimize yields.

Major Products

The major products formed from reactions involving diisopropyl{(phenyl)amino}borane include arylboronic acids, alcohols, and amines . These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.

Comparison with Similar Compounds

Diisopropyl{(phenyl)amino}borane can be compared with other similar compounds, such as:

The uniqueness of diisopropyl{(phenyl)amino}borane lies in its combination of diisopropyl and phenyl groups, which impart distinct reactivity and versatility in chemical transformations.

Properties

CAS No.

62824-76-4

Molecular Formula

C12H20BN

Molecular Weight

189.11 g/mol

IUPAC Name

N-di(propan-2-yl)boranylaniline

InChI

InChI=1S/C12H20BN/c1-10(2)13(11(3)4)14-12-8-6-5-7-9-12/h5-11,14H,1-4H3

InChI Key

HIRISLYEFLKLDM-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C)(C(C)C)NC1=CC=CC=C1

Origin of Product

United States

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